2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid
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Overview
Description
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenylacetic acid derivative. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are mild, and the protecting group is introduced with high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyldiphenylsilyl chloride and appropriate bases under controlled conditions would be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenylacetic acid moiety.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride sources like tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Medicine: May be used in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid primarily involves the stability and resistance of the TBDPS group to acidic and nucleophilic conditions. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective deprotection under specific conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less stable under acidic conditions.
Trimethylsilyl (TMS) ethers: Less stable and more susceptible to hydrolysis compared to TBDPS.
tert-Butyldimethylsilyloxyacetaldehyde: Used in similar protecting group strategies.
Uniqueness
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is unique due to the increased steric bulk and stability of the TBDPS group, which provides enhanced resistance to acidic and nucleophilic conditions compared to other silyl protecting groups .
Properties
Molecular Formula |
C25H28O3Si |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]acetic acid |
InChI |
InChI=1S/C25H28O3Si/c1-25(2,3)29(22-10-6-4-7-11-22,23-12-8-5-9-13-23)28-19-21-16-14-20(15-17-21)18-24(26)27/h4-17H,18-19H2,1-3H3,(H,26,27) |
InChI Key |
AVEFENJERHXCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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